

IR-820 Dye: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Applications of a Versatile Near-Infrared Dye

IR-820, also known as New Indocyanine Green, is a near-infrared (NIR) cyanine dye that has garnered significant attention in the scientific community for its broad applicability in biomedical research and drug development.[1][2][3] Its favorable optical properties, improved stability compared to traditional dyes like Indocyanine Green (ICG), and biocompatibility make it a valuable tool for in vivo imaging, photothermal therapy (PTT), and as a photosensitizer.[4][5][6] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of **IR-820**, detailed experimental considerations, and insights into its biological interactions.

Core Chemical and Physical Properties

IR-820 is a complex organic molecule with a chemical formula of C46H50CIN2NaO6S2 and a molecular weight of 849.47 g/mol .[1][7] The dye typically appears as a solid powder, with its color described as green to red-brown or brown to dark brown.[8]

Tabulated Physicochemical Properties

For ease of reference, the key physicochemical properties of **IR-820** are summarized in the table below.



Property	Value	References	
Synonyms	New Indocyanine Green	[1][2][3]	
Chemical Formula	C46H50CIN2NaO6S2	[1][7]	
Molecular Weight	849.47 g/mol	[1][7]	
Appearance	Solid powder (green to red- brown/dark brown)	[8]	
Solubility	Soluble in DMSO and methanol.	[2][9]	
Storage (in solvent)	-80°C for 6 months; -20°C for 1 month (sealed, away from moisture)	[1]	

Spectral Characteristics

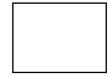
The optical properties of **IR-820** are central to its utility. Its absorption and emission spectra are in the near-infrared range, a region where biological tissues have minimal absorbance, allowing for deeper tissue penetration of light. The maximal excitation and emission wavelengths can vary depending on the solvent and its binding state, particularly with serum proteins.[10][11]



Spectral Property	Wavelength (nm)	Conditions	References
Excitation Maximum (λex)	~710	In various solvents	[1][2][12]
Emission Maximum (λem)	~820	In various solvents	[1][2][12]
Absorption Peak (in water)	~690	Aqueous solution	[9][13]
Absorption Peak (in 10% FBS)	Red-shifted by ~143 nm from water	10% Fetal Bovine Serum	[10][11]
Emission Peak (in water)	~829	Aqueous solution	[10][11]
Emission Peak (in 10% FBS)	~858	10% Fetal Bovine Serum	[10][11]

Chemical Structure and Synthesis

The chemical structure of **IR-820** is that of a typical cyanine dye, characterized by two nitrogencontaining heterocyclic rings linked by a polymethine chain. This structure is responsible for its strong absorption and fluorescence in the NIR region.



Chemical Structure of IR-820

Chemical Formula: C₄₆H₅₀ClN₂NaO₆S₂ Molecular Weight: 849.47 g/mol

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A simplified 2D representation of the **IR-820** chemical structure.



While **IR-820** is commercially available from various suppliers, it can be synthesized through chemical reactions such as the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, which are precursors in the synthesis of cyanine dyes. However, detailed, step-by-step synthesis and purification protocols for **IR-820** are not readily available in public literature, and most researchers procure it from commercial sources.

Experimental Protocols and Methodologies

The versatility of **IR-820** allows for its use in a range of experimental applications. Below are detailed methodologies for its use in in vivo imaging and photothermal therapy.

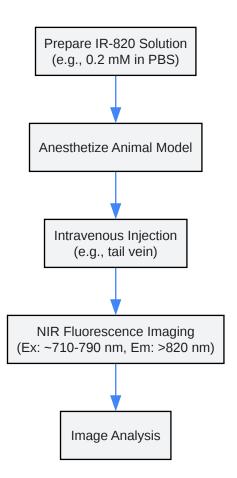
In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines a general procedure for using **IR-820** for in vivo imaging in a murine model.

- Preparation of IR-820 Solution:
 - Freshly prepare a solution of IR-820 in a biocompatible solvent. For intravenous injection, powdered IR-820 can be mixed with phosphate-buffered saline (PBS) to a final concentration of 0.2 mM.[1] For other applications, concentrations may vary, for instance, a 0.5 mg/mL solution in PBS for whole-body imaging.
- Animal Model:
 - Use appropriate animal models (e.g., tumor-bearing mice) as per the experimental design.
 Anesthetize the animal prior to injection and imaging.
- Administration:
 - Inject the prepared IR-820 solution into the animal. A common method is intravenous tail vein injection of a volume of approximately 100-200 μL.[1]
- Imaging:
 - At desired time points post-injection, perform imaging using a NIR fluorescence imaging system.



- The excitation source should be centered around the absorption maximum of IR-820 (e.g.,
 710 nm or a 793 nm laser for serum-bound dye).[1][10]
- Collect the emission signal using a long-pass filter that allows the detection of wavelengths in the NIR-II window (e.g., >900 nm).
- Image acquisition parameters such as exposure time should be optimized based on the signal intensity.



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Workflow for in vivo imaging using IR-820 dye.

Photothermal Therapy (PTT) Protocol

This protocol provides a framework for conducting PTT using IR-820 in a tumor model.

• Preparation and Administration:



 Prepare and administer IR-820 as described for in vivo imaging. For PTT, direct intratumoral or intramuscular injection near the tumor site is also an option. A concentration of 2 mg/mL in PBS has been used for intramuscular injection.

Laser Irradiation:

- At a time point where IR-820 has maximally accumulated in the tumor (determined from imaging studies, e.g., 48 hours post-injection), irradiate the tumor region with a NIR laser.
 [13]
- The laser wavelength should correspond to the absorption peak of IR-820 (e.g., 793 nm or 808 nm).
- The laser power density and irradiation time are critical parameters that need to be optimized. Power densities in the range of 0.5-2 W/cm² and irradiation times of 5-10 minutes have been reported to be effective.[13]

• Temperature Monitoring:

- During irradiation, monitor the temperature of the tumor region using a thermal camera to ensure it reaches the desired therapeutic range (typically above 42°C) for hyperthermiainduced cell death.
- Therapeutic Assessment:
 - Monitor tumor growth and animal well-being over time to assess the therapeutic efficacy of the PTT treatment.

Biological Interactions and Signaling Pathways Cellular Uptake

The mechanism of cellular uptake of **IR-820** depends on its formulation. Free **IR-820** is believed to enter cells via passive diffusion. When encapsulated in nanoparticles, the uptake mechanism shifts to endocytosis, which can be more efficient.

Photothermal Therapy and Apoptosis

Foundational & Exploratory



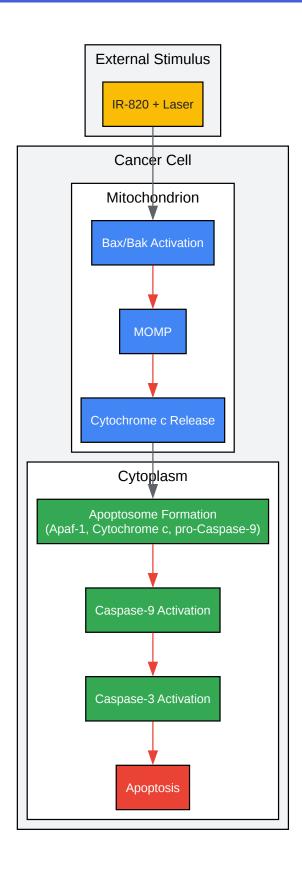


A significant advantage of PTT with **IR-820** is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is preferable to necrosis, which can trigger an inflammatory response. The localized hyperthermia generated by laser-activated **IR-820** initiates the intrinsic pathway of apoptosis.

This pathway is characterized by the following key events:

- Mitochondrial Outer Membrane Permeabilization (MOMP): The heat stress leads to the
 activation of pro-apoptotic proteins from the Bcl-2 family, such as Bak and Bax. These
 proteins form pores in the mitochondrial outer membrane.
- Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.
- Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.
- Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, primarily caspase-3.
- Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.





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Intrinsic apoptosis pathway induced by IR-820 mediated photothermal therapy.



Conclusion

IR-820 is a powerful and versatile near-infrared dye with significant potential in various biomedical applications. Its favorable spectral properties, enhanced stability, and proven efficacy in preclinical models for in vivo imaging and photothermal cancer therapy make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its chemical and physical properties, as well as its biological interactions, is crucial for the successful design and execution of experiments utilizing this promising theranostic agent.

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